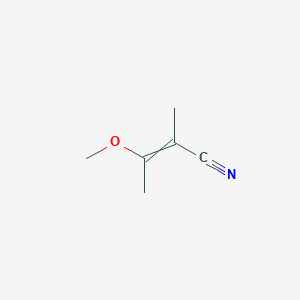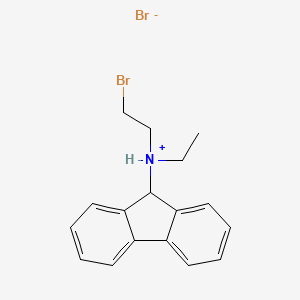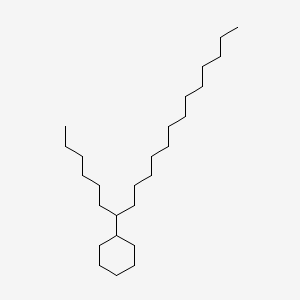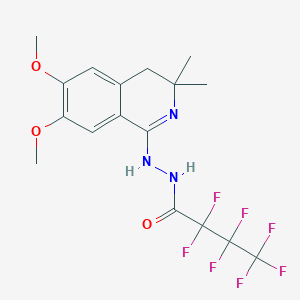![molecular formula C23H20FN3O3S B14170421 5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)
5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a complex organic compound that features a unique combination of functional groups, including a fluoroindole moiety, a biphenyl structure, and a thiadiazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the fluoroindole derivative, followed by the formation of the biphenyl intermediate. The final step involves the cyclization reaction to form the thiadiazolidinone ring. Common reagents used in these reactions include halogenating agents, coupling reagents, and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides or nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide may be explored for its therapeutic potential. Its ability to undergo various chemical reactions could be leveraged to design prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for applications in electronics, coatings, and other high-performance materials.
Wirkmechanismus
The mechanism of action of 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets. The fluoroindole moiety may interact with enzyme active sites or receptor binding pockets, while the biphenyl structure can enhance binding affinity through hydrophobic interactions. The thiadiazolidinone ring may participate in covalent bonding or redox reactions, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroindolin-2-one: A simpler fluoroindole derivative with potential bioactivity.
1,1’-Biphenyl, 3-methyl-: A biphenyl compound with different substitution patterns.
(4′-Fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-yl)methyl phenyl sulfide: A biphenyl derivative with a different functional group.
Uniqueness
5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is unique due to its combination of a fluoroindole moiety, a biphenyl structure, and a thiadiazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H20FN3O3S |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
5-[[4-[3-(6-fluoro-2,3-dihydroindol-1-yl)phenyl]phenyl]methyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C23H20FN3O3S/c24-20-9-8-18-10-11-27(22(18)13-20)21-3-1-2-19(12-21)17-6-4-16(5-7-17)14-26-15-23(28)25-31(26,29)30/h1-9,12-13H,10-11,14-15H2,(H,25,28) |
InChI-Schlüssel |
OZTZFUAEFBRCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C=CC(=C2)F)C3=CC=CC(=C3)C4=CC=C(C=C4)CN5CC(=O)NS5(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)


![(E)-1-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-en-1-one](/img/structure/B14170367.png)

![Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14170371.png)
![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)




![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)

